molecular formula C76H86Ca2N8O13 B1264402 Bumadizone calcium salt hemihydrate CAS No. 69365-73-7

Bumadizone calcium salt hemihydrate

Cat. No. B1264402
CAS RN: 69365-73-7
M. Wt: 1399.7 g/mol
InChI Key: JQQZVABVKIDEFR-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Bumadizone calcium hemihydrate is a hydrate that is the hemihydrate form of bumadizone calcium. Used for treatment of rheumatoid arthritis. It has a role as an antipyretic and a non-steroidal anti-inflammatory drug. It contains a bumadizone calcium.

Scientific Research Applications

Formulation for Colon Targeting

  • Colon Targeted Pellets : Bumadizone Calcium has been formulated into colon-targeted pellets to improve bioavailability and patient compliance for the treatment of inflammatory bowel disease (IBD). This formulation uses Eudragit S100 and other polymers for enteric coating, minimizing drug release in the stomach (Shah Akashkumar Nareshkumar & Anil G Raval, 2019).

  • Chewable Colon Targeted Tablets : Novel chewable tablets containing Bumadizone Calcium have been developed for the local treatment of ulcerative colitis. These tablets aim to release the drug in the colon, reducing systemic side effects (S. Nour, N. S. Abdelmalak & Marianne J. Naguib, 2016).

Material Science and Analytical Techniques

  • Analytical Methods for Determination : HPTLC-densitometric and RP-HPLC methods have been developed for determining Bumadizone in the presence of its degradation products. These methods are crucial for quality control in pharmaceutical formulations (N. Ali, Hala A Zaazaa, M. Abdelkawy & Maimana A. Magdy, 2012).

  • Adsorption Studies : Research has been conducted on the adsorption of Bumadizone Calcium on aluminum-containing antacids. Understanding this interaction is important for predicting drug behavior in the gastrointestinal tract (F. Ismail, N. Khalafallah & S. Khalil, 1987).

properties

CAS RN

69365-73-7

Product Name

Bumadizone calcium salt hemihydrate

Molecular Formula

C76H86Ca2N8O13

Molecular Weight

1399.7 g/mol

IUPAC Name

dicalcium;2-[anilino(phenyl)carbamoyl]hexanoate;hydrate

InChI

InChI=1S/4C19H22N2O3.2Ca.H2O/c4*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;;;/h4*4-13,17,20H,2-3,14H2,1H3,(H,23,24);;;1H2/q;;;;2*+2;/p-4

InChI Key

JQQZVABVKIDEFR-UHFFFAOYSA-J

SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].O.[Ca+2].[Ca+2]

Canonical SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].O.[Ca+2].[Ca+2]

Related CAS

3583-64-0 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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